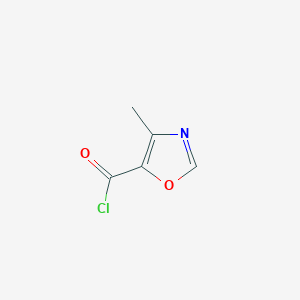
2,5-Diethoxythiophenol
Vue d'ensemble
Description
2,5-Diethoxythiophenol is a chemical compound with the CAS Number: 29236-93-9 . Its molecular weight is 198.29 and its IUPAC name is 2,5-diethoxybenzenethiol .
Molecular Structure Analysis
The molecular formula of 2,5-Diethoxythiophenol is C10H14O2S . The InChI code is 1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
2,5-Diethoxythiophenol has a molecular weight of 198.29 . It is stored at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Semiconductor Applications
2,5-Diethoxythiophenol derivatives have been explored for their potential in semiconductor applications, particularly in organic field-effect transistors (OFETs). For instance, derivatives of thiophene, such as naphtho[1,8-bc:5,4-b'c']dithiophene, have shown promise as high-performance semiconductors. These compounds exhibit p-type field-effect transistor characteristics with mobilities varying significantly depending on the substituent groups, indicating their potential in electronic devices (Takimiya et al., 2005).
Organic Photovoltaics
Research on thiophene-based polymers and their blends with fullerene derivatives highlights the role of thiophene derivatives in photovoltaic applications. The study of charge carrier formation in these blends provides insights into the optimization strategies for organic solar cells, suggesting that the molecular structure of thiophene derivatives can significantly impact photovoltaic performance (Ohkita et al., 2008).
Light-Emitting Diodes (LEDs) and Photoluminescence
The photophysical properties of thiophene derivatives, including 2,5-Diethoxythiophenol and its analogs, are crucial for the development of light-emitting diodes (LEDs) and other photoluminescent materials. Studies have shown that specific thiophene-based compounds exhibit unique absorption and emission properties, making them suitable for use in optoelectronic devices (Delmotte et al., 1995).
Chemical Synthesis and Intermediates
Thiophene derivatives, including those related to 2,5-Diethoxythiophenol, are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. The versatility of these compounds in chemical reactions, such as nucleophilic substitution, highlights their significance in the development of new synthetic methodologies and the production of complex molecules (Echaieb et al., 2014).
Environmental Studies
While not directly related to 2,5-Diethoxythiophenol, studies on the degradation products of alkylphenol ethoxylate surfactants in the environment underscore the importance of understanding the fate of thiophene-based compounds. These studies can provide insights into the potential environmental impact and degradation pathways of thiophene derivatives used in industrial applications (Hawrelak et al., 1999).
Safety And Hazards
2,5-Diethoxythiophenol is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .
Propriétés
IUPAC Name |
2,5-diethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-3-11-8-5-6-9(12-4-2)10(13)7-8/h5-7,13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAWFBZRMQIAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371130 | |
| Record name | 2,5-Diethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxythiophenol | |
CAS RN |
29236-93-9 | |
| Record name | 2,5-Diethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide](/img/structure/B1586155.png)



![7-Methylbenzo[d]isoxazol-3-ol](/img/structure/B1586163.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1586165.png)






![5-Methylbenzo[d]thiazol-2(3H)-one](/img/structure/B1586176.png)